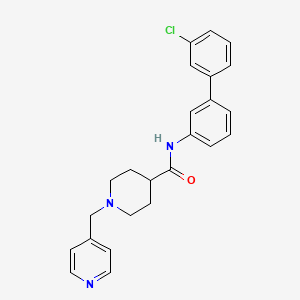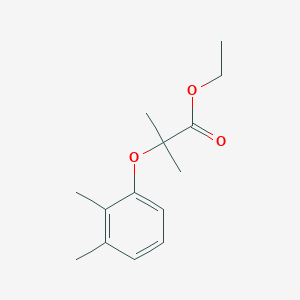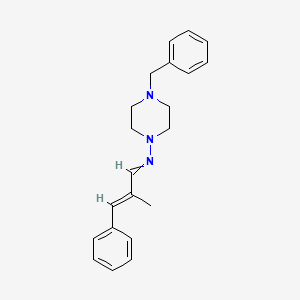
N-(3'-chloro-3-biphenylyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3'-chloro-3-biphenylyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxamide, commonly known as ML204, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ML204 has been shown to selectively inhibit the activity of the voltage-gated potassium channel Kv1.5, making it a promising candidate for the treatment of various cardiovascular and neurological disorders.
作用机制
ML204 selectively inhibits the activity of Kv1.5 channels by binding to a specific site on the channel. This binding prevents the channel from opening, which reduces the flow of potassium ions out of the cell. This results in a decrease in the repolarization of the cell, which can have various physiological effects depending on the cell type.
Biochemical and Physiological Effects:
The inhibition of Kv1.5 channels by ML204 can have various biochemical and physiological effects depending on the cell type. In cardiovascular cells, the inhibition of Kv1.5 channels by ML204 can lead to a decrease in the contraction rate of the heart, which can be beneficial in the treatment of various cardiovascular disorders. In neuronal cells, the inhibition of Kv1.5 channels by ML204 can lead to a decrease in neuronal excitability, which can be beneficial in the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of ML204 in lab experiments is its selectivity for Kv1.5 channels, which allows for the specific inhibition of these channels without affecting other ion channels. This makes ML204 a valuable tool for studying the physiological and pathological roles of Kv1.5 channels in various cell types.
One of the main limitations of ML204 in lab experiments is its relatively low potency, which can require high concentrations of the compound to achieve significant inhibition of Kv1.5 channels. This can lead to non-specific effects and potential toxicity at higher concentrations.
未来方向
There are several future directions for the research and development of ML204. One potential direction is the optimization of the synthesis method to improve the potency and selectivity of the compound. Another potential direction is the development of ML204 analogs with improved pharmacokinetic properties and efficacy.
Another potential direction is the investigation of the therapeutic potential of ML204 in various disease models, including cardiovascular and neurological disorders. This could involve the use of animal models to study the effects of ML204 on disease progression and symptomatology.
Overall, ML204 is a promising small molecule inhibitor with potential therapeutic applications in various scientific research fields. Further research and development of this compound could lead to the development of novel treatments for various diseases.
合成方法
The synthesis of ML204 involves several steps, including the preparation of the key intermediate 3'-chloro-3-biphenylcarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-pyridinemethanol to form the corresponding ester, which is then reduced to the primary alcohol. The final step involves the reaction of the primary alcohol with piperidinecarboxylic acid to form ML204.
科学研究应用
ML204 has been extensively studied in various scientific research fields, including cardiovascular and neurological research. In cardiovascular research, ML204 has been shown to inhibit the activity of Kv1.5 channels, which are responsible for regulating the rhythmic contractions of the heart. This makes ML204 a potential candidate for the treatment of various cardiovascular disorders, including atrial fibrillation and heart failure.
In neurological research, ML204 has been shown to inhibit the activity of Kv1.5 channels in the brain, which are involved in regulating neuronal excitability. This makes ML204 a potential candidate for the treatment of various neurological disorders, including epilepsy and neuropathic pain.
属性
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O/c25-22-5-1-3-20(15-22)21-4-2-6-23(16-21)27-24(29)19-9-13-28(14-10-19)17-18-7-11-26-12-8-18/h1-8,11-12,15-16,19H,9-10,13-14,17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPDVJJWTODFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5968586.png)
![methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B5968587.png)
![6-(3-chlorophenyl)-N-(cyclopropylmethyl)-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5968591.png)
![6-[1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]-4-pyrimidinol](/img/structure/B5968594.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5968620.png)

![7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B5968633.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5968635.png)
![7-(2,3-dimethoxybenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968637.png)
![7'-amino-1-(2-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5968639.png)
![4-{3-[(2-bromobenzyl)oxy]-4-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5968663.png)
